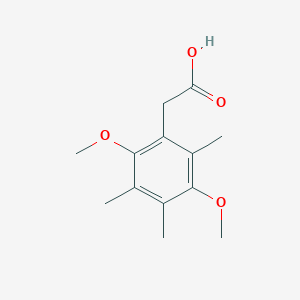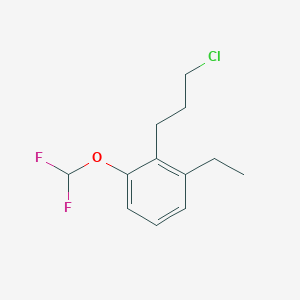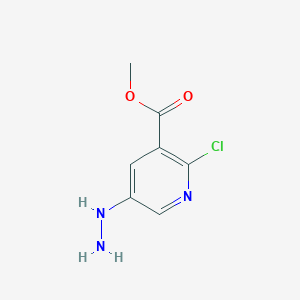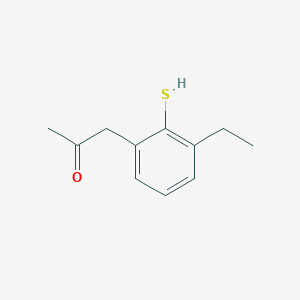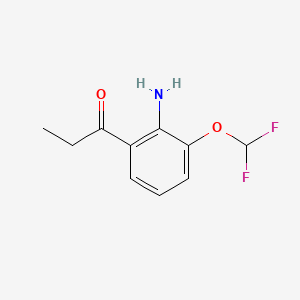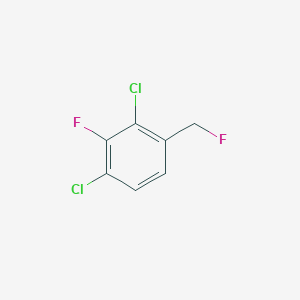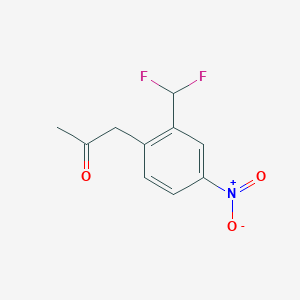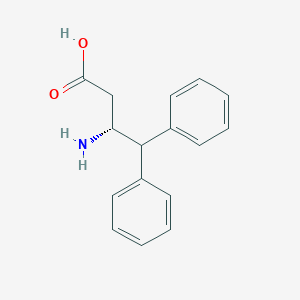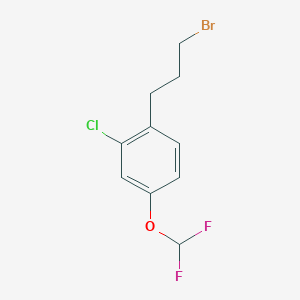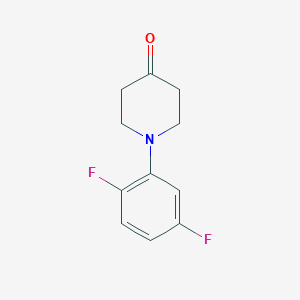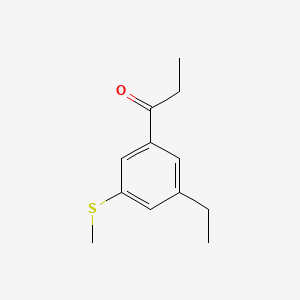
1-(3-Ethyl-5-(methylthio)phenyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Ethyl-5-(methylthio)phenyl)propan-1-one is an organic compound with the molecular formula C12H16OS and a molecular weight of 208.32 g/mol . This compound is characterized by the presence of an ethyl group, a methylthio group, and a propanone group attached to a phenyl ring. It is used in various chemical and industrial applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethyl-5-(methylthio)phenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically include anhydrous conditions and a temperature range of 0-50°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent quality in industrial production .
化学反応の分析
Types of Reactions
1-(3-Ethyl-5-(methylthio)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditionsroom temperature, solvent (e.g., dichloromethane).
Reduction: Sodium borohydride, lithium aluminum hydride; conditionslow temperature, solvent (e.g., ethanol, ether).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
科学的研究の応用
1-(3-Ethyl-5-(methylthio)phenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 1-(3-Ethyl-5-(methylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and signal transduction pathways. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity .
類似化合物との比較
Similar Compounds
- 1-(3-Ethyl-5-(methylthio)phenyl)ethanone
- 1-(3-Ethyl-5-(methylthio)phenyl)butan-1-one
- 1-(3-Ethyl-5-(methylthio)phenyl)pentan-1-one
Uniqueness
1-(3-Ethyl-5-(methylthio)phenyl)propan-1-one is unique due to its specific structural features, such as the presence of both an ethyl and a methylthio group on the phenyl ring. These structural characteristics contribute to its distinct chemical reactivity and potential biological activities compared to similar compounds .
特性
分子式 |
C12H16OS |
|---|---|
分子量 |
208.32 g/mol |
IUPAC名 |
1-(3-ethyl-5-methylsulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C12H16OS/c1-4-9-6-10(12(13)5-2)8-11(7-9)14-3/h6-8H,4-5H2,1-3H3 |
InChIキー |
CSSACLOCBUMXNB-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=CC(=C1)SC)C(=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



